molecular formula C11H16ClN B13577185 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine

3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13577185
M. Wt: 197.70 g/mol
InChI Key: HAOJGYZMDYLUGQ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine (CAS: 926256-14-6) is a halogenated amine derivative characterized by a 4-chlorophenyl group attached to a propane backbone with two methyl substituents at the C2 position and a primary amine at C1 . Its structural rigidity, imparted by the dimethyl groups, may enhance lipophilicity and steric effects compared to linear analogs.

Properties

IUPAC Name

3-(4-chlorophenyl)-2,2-dimethylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-11(2,8-13)7-9-3-5-10(12)6-4-9/h3-6H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOJGYZMDYLUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Cl)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields the desired compound with a good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key References
This compound C₁₁H₁₆ClN 197.71 4-Chlorophenyl, 2,2-dimethyl
3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride C₁₁H₁₆FN•HCl 217.72 Fluorine substitution, HCl salt
Dexchlorpheniramine C₁₆H₁₉ClN₂ 274.80 Pyridine ring, dimethylamine
3-(4-Chlorophenyl)propan-1-amine C₉H₁₂ClN 169.65 Linear propane chain
1-(3-Chlorophenyl)propan-2-amine C₉H₁₂ClN 169.65 3-Chlorophenyl, secondary amine

Substituent Effects on Physicochemical Properties

  • Halogen Substitution : Replacing chlorine with fluorine (e.g., 3-(4-fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride) increases electronegativity and may alter binding interactions in biological systems .
  • Structural Complexity : Dexchlorpheniramine, a therapeutic antihistamine, demonstrates how additional rings (pyridine) and dimethylamine groups enhance bioactivity compared to simpler analogs .

Biological Activity

3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine, commonly referred to as a chlorinated propylamine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a chlorinated aromatic ring and a propylamine structure, which contribute to its diverse pharmacological properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The presence of the chlorine atom enhances lipophilicity, facilitating membrane penetration and subsequent interactions with enzymes or receptors. These interactions can modulate enzymatic activity and influence cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiproliferative Effects : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines. For instance, a study evaluated various derivatives for their inhibitory actions against HCT-116 cancer cells, revealing significant antiproliferative activity in specific compounds with IC50 values as low as 0.81 mg/mL .
  • Selectivity Towards Cancer Cells : Notably, certain derivatives demonstrated selectivity towards cancerous cells over normal cells, indicating potential for targeted cancer therapies. The mechanism appears to involve pathways mediated by heat shock protein 90 (HSP90) and TRAP1 .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications for therapeutic applications:

  • Study on Dual-Target Ligands : A series of compounds designed as dual-target ligands for histamine H3 receptor (H3R) and monoamine oxidase B (MAO B) showed promising results in enhancing dopamine levels in animal models. Although not directly studying this compound, the findings suggest that similar compounds could be explored for neuroprotective effects in conditions like Parkinson's disease .
  • Anticancer Activity : Research focused on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives found that several exhibited significant anticancer properties against HeLa cells with IC50 values comparable to standard drugs like doxorubicin . This suggests that modifications to the chlorophenyl structure can enhance therapeutic efficacy.

Data Table: Biological Activity Summary

CompoundBiological ActivityTarget Cell LineIC50 Value (mg/mL)Mechanism
This compoundAntiproliferativeHCT-1160.81HSP90/TRAP1 pathway
Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateAnticancerHeLa0.69HDAC inhibition
Dual-target ligand (similar structure)NeuroprotectiveRat modelsN/AMAO B inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves alkylation of a primary amine with a halogenated aromatic precursor. For example, reacting 4-chlorobenzyl chloride with 2,2-dimethylpropan-1-amine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity. Monitoring by HPLC (C18 column, acetonitrile/water mobile phase) confirms yield and purity .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Multimodal spectroscopy is employed:

  • NMR : 1H^1H NMR (CDCl₃) shows aromatic protons (δ 7.2–7.4 ppm, doublet), methyl groups (δ 1.1–1.3 ppm, singlet), and amine protons (δ 1.5–2.0 ppm, broad). 13C^{13}C NMR confirms the quaternary carbon (C-Cl) at δ 135–140 ppm.
  • Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular weight (211.7 g/mol).
  • X-ray Crystallography : For crystalline derivatives (e.g., hydrochloride salts), single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) resolves bond angles and spatial configuration .

Q. What physicochemical properties are critical for handling this compound in experimental settings?

  • Methodological Answer : Key properties include:

  • Solubility : Low in water (<1 mg/mL), soluble in ethanol, DMSO, or dichloromethane.
  • Stability : Hygroscopic as a free base; store under inert gas (N₂/Ar) at –20°C. Hydrochloride salts are more stable.
  • pKa : The amine group has a pKa ~10.5, requiring pH-adjusted buffers for biological assays .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand competition assays (e.g., 3H^3H-ligand displacement) using membrane preparations from transfected HEK293 cells expressing target receptors (e.g., serotonin or histamine receptors). Calculate IC₅₀ values via nonlinear regression.
  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate binding poses in receptor active sites (PDB IDs: e.g., 5-HT₂A receptor). Validate with mutagenesis studies .

Q. How should contradictions in reported pharmacological data (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer : Contradictions may arise from:

  • Purity Issues : Validate compound purity via HPLC and elemental analysis.
  • Experimental Conditions : Standardize assay buffers (pH, ionic strength) and cell lines.
  • Salt Forms : Compare free base vs. hydrochloride salt activity (e.g., solubility differences affect bioavailability). Use dose-response curves with Hill slopes to assess efficacy .

Q. What strategies are used to study structure-activity relationships (SAR) for analogs of this compound?

  • Methodological Answer :

  • Synthetic Modifications : Replace the 4-chlorophenyl group with 4-methyl, 4-methoxy, or 4-fluoro substituents. Introduce stereochemistry (e.g., chiral centers) via asymmetric synthesis.
  • In Vitro Testing : Screen analogs for receptor affinity (e.g., radioligand assays) and functional activity (e.g., cAMP accumulation for GPCRs).
  • Computational Modeling : QSAR models (e.g., CoMFA) correlate substituent electronic effects (Hammett σ constants) with biological activity .

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